Product packaging for Volixibat ammonium(Cat. No.:CAS No. 1025019-31-1)

Volixibat ammonium

Cat. No.: B12774406
CAS No.: 1025019-31-1
M. Wt: 823.0 g/mol
InChI Key: JHFURPGPOZEEFG-DXFHJFHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Volixibat ammonium is a research compound functioning as a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT) . By blocking this transporter in the terminal ileum, volixibat disrupts the enterohepatic recirculation of bile acids, leading to increased fecal excretion of bile acids and a subsequent reduction in serum bile acid levels . This mechanism provides a foundational research tool for investigating cholestatic liver diseases and associated symptoms. Initially explored for non-alcoholic steatohepatitis (NASH), clinical studies demonstrated target engagement through increased bile acid synthesis and reduced cholesterol, though the trials did not demonstrate liver-related therapeutic efficacy and were terminated . Current research focus has shifted to its potential in treating cholestatic pruritus (itch) in patients with primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC) . Interim results from the Phase 2b VANTAGE trial in PBC showed that volixibat led to statistically significant and sustained reductions in itch severity and serum bile acids, with improvements in quality of life metrics like fatigue and sleep . Based on this promising data, volixibat received FDA Breakthrough Therapy Designation for cholestatic pruritus in PBC in 2024 . Research is ongoing, with the confirmatory portion of the VANTAGE trial expected to complete in 2025, and the Phase 2b VISTAS trial for PSC is also underway . The most common adverse effect reported in clinical trials is diarrhea, which is generally mild to moderate and transient . This product is intended for research purposes only. WARNING: This product is for Research Use Only (RUO). It is strictly not intended for personal, human, or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H54N4O12S2 B12774406 Volixibat ammonium CAS No. 1025019-31-1

Properties

CAS No.

1025019-31-1

Molecular Formula

C38H54N4O12S2

Molecular Weight

823.0 g/mol

IUPAC Name

azane;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate

InChI

InChI=1S/C38H51N3O12S2.H3N/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);1H3/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1

InChI Key

JHFURPGPOZEEFG-DXFHJFHKSA-N

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC.N

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC.N

Origin of Product

United States

Mechanistic Investigations of Apical Sodium Dependent Bile Acid Transporter Asbt Inhibition by Volixibat Ammonium

Direct Inhibition of ASBT by Volixibat (B1684035) Ammonium (B1175870): In Vitro and Ex Vivo Studies

Volixibat ammonium is characterized as a potent, selective, and competitive inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). drugbank.comtaylorandfrancis.combusinesswire.com The ASBT is a transmembrane protein located on the luminal surface of enterocytes in the terminal ileum. drugbank.comnih.gov Its primary function is the reabsorption of approximately 95% of bile acids from the gut, a critical step in their enterohepatic circulation. plos.org

The mechanism of this compound involves direct, competitive inhibition of this transporter. taylorandfrancis.comnih.gov By binding to ASBT, this compound effectively blocks the reuptake of bile acids from the intestinal lumen into the enterocytes. taylorandfrancis.combirmingham.ac.uk This action is highly localized to the intestine, as this compound is a minimally absorbed agent. nih.govlarvol.combiospace.commirumpharma.commirumpharma.com Studies on its absorption, distribution, metabolism, and excretion have shown that following oral administration, the compound is almost exclusively excreted unchanged in the feces, indicating negligible systemic absorption. nih.govnih.gov This minimal absorption ensures that its inhibitory action is concentrated at the site of the ASBT in the ileum. plos.org

Impact on Enterohepatic Circulation of Bile Acids: Theoretical and Experimental Models

The direct inhibition of ASBT in the terminal ileum by this compound leads to a significant interruption of the enterohepatic circulation of bile acids. drugbank.comtaylorandfrancis.comnih.gov This circulation is a highly efficient process where bile acids are synthesized in the liver, secreted into the intestine to aid in digestion and absorption of fats, and then predominantly reabsorbed in the ileum to return to the liver via the portal vein. plos.orgnih.gov

By blocking the reabsorption of bile acids, this compound disrupts this recycling pathway. businesswire.combiospace.commirumpharma.com Consequently, a larger quantity of bile acids escapes reabsorption and passes into the large intestine for excretion. mirumpharma.commirumpharma.com This reduction in the return of bile acids to the liver is the primary pharmacodynamic effect of the compound. drugbank.comtaylorandfrancis.com

Experimental models have validated this theoretical impact. Studies in high-fat diet-fed Ldlr-/-.Leiden mice demonstrated that treatment with volixibat resulted in a significant increase in the total amount of bile acids found in feces. plos.orgnih.gov This finding is consistent with the compound's mechanism of action, indicating a successful local inhibition of ASBT in the intestinal lumen and the subsequent break in the enterohepatic recirculation loop. plos.org These effects observed in animal models are also consistent with findings from clinical studies in humans. plos.org

Systemic Consequences of ASBT Inhibition on Bile Acid Pool Dynamics

The disruption of the enterohepatic circulation of bile acids by this compound initiates a cascade of systemic physiological responses aimed at maintaining homeostasis of the bile acid pool.

Fecal Bile Acid Excretion Alterations

A direct and measurable consequence of ASBT inhibition is a significant increase in the fecal excretion of bile acids (fBA). biospace.commirumpharma.commirumpharma.com Clinical studies in healthy adults have consistently shown that this compound leads to a dose-dependent increase in fBA. larvol.commirumpharma.com For instance, a phase 1 dose-ranging study reported that twice-daily (BID) dosing was associated with greater increases in fBA excretion compared to once-daily (QD) dosing. larvol.com After one week of treatment, median fold increases from baseline in fBA excretion were observed across various dosing regimens. larvol.com

Furthermore, a study investigating the excretion of radiolabeled this compound found that the vast majority (mean of 92.3%) of the administered dose was recovered in the feces, with the compound being excreted unchanged. nih.govnih.gov This confirms that the drug itself is minimally absorbed and that the increased fecal content of bile acids is a result of its inhibitory action on their reabsorption. nih.gov

Hepatic Bile Acid Synthesis Upregulation via Cytochrome P450 7A1 (Cyp7a1)

Studies have shown that this compound administration leads to a dose-dependent increase in serum C4 levels. birmingham.ac.uklarvol.comnih.gov In a phase 2 study, participants receiving volixibat showed a mean increase in serum C4 from baseline to week 24 of +38.5 ng/ml. birmingham.ac.uknih.gov This provides clear evidence of target engagement and the stimulation of hepatic bile acid production as a direct consequence of ASBT inhibition. birmingham.ac.uknih.gov

Modulation of Specific Bile Acid Species (e.g., Primary, Secondary, Conjugated Bile Acids)

The inhibition of ASBT not only increases the total amount of bile acids excreted but also alters the composition of the bile acid pool. nih.gov Bile acids are classified as primary (synthesized in the liver, e.g., cholic acid and chenodeoxycholic acid) and secondary (formed in the colon by bacterial modification of primary bile acids, e.g., deoxycholic acid and lithocholic acid). plos.org ASBT primarily reabsorbs conjugated bile acids in the ileum.

Preclinical Pharmacological Studies and Animal Model Investigations with Volixibat Ammonium

Evaluation in Diet-Induced Metabolic Dysfunction Models

Preclinical research has utilized various animal models that mimic human metabolic diseases to investigate the pharmacological effects of volixibat (B1684035) ammonium (B1175870). These models, primarily focusing on diet-induced metabolic dysfunction, are crucial for understanding the compound's potential therapeutic applications in conditions such as non-alcoholic steatohepatitis (NASH).

High-Fat Diet (HFD)-Fed Ldlr-/-.Leiden Mice Investigations

The Ldlr-/-.Leiden mouse model, when fed a high-fat diet (HFD), develops a human-like metabolic syndrome, making it a relevant platform for studying potential treatments for NASH and associated metabolic disorders. Investigations in this model have provided significant insights into the effects of volixibat ammonium.

In HFD-fed Ldlr-/-.Leiden mice, treatment with this compound demonstrated a significant impact on liver health. The highest dose of the compound notably mitigated the HFD-induced increase in hepatocyte hypertrophy. nih.gov Furthermore, volixibat treatment led to a significant reduction in hepatic triglyceride and cholesteryl ester levels. nih.gov While there were no statistically significant differences in hepatic free cholesterol among the study groups, the levels in volixibat-treated mice were comparable to those in the chow-fed control group. nih.gov The Non-alcoholic fatty liver disease activity score (NAS) was also significantly lower in mice that received volixibat compared to the HFD controls. nih.gov

Table 1: Effects of this compound on Hepatic Lipids in HFD-Fed Ldlr-/-.Leiden Mice
ParameterEffect of this compoundSignificance
Hepatic TriglyceridesSignificantly Attenuated IncreaseP < 0.05
Hepatic Cholesteryl EstersSignificantly Attenuated IncreaseP < 0.05
Hepatic Free CholesterolLevels Similar to Chow-Fed GroupNot Statistically Significant
Hepatocyte HypertrophySignificantly Attenuated Increase-
NAFLD Activity Score (NAS)Significantly Lower than HFD Controls-

The administration of a high-fat diet to Ldlr-/-.Leiden mice resulted in a consistent elevation of the liver enzyme Alanine Aminotransferase (ALT), a marker of liver injury. nih.gov

As mentioned previously, volixibat treatment significantly attenuated the HFD-induced rise in hepatic cholesteryl ester levels. nih.gov While a similar trend was observed for hepatic free cholesterol, the difference did not reach statistical significance. nih.gov

The effects of this compound extended beyond the liver to adipose tissue. In the HFD-fed Ldlr-/-.Leiden mice, the highest dose of volixibat significantly attenuated the increase in mesenteric white adipose tissue weight. nih.gov

Table 2: Effect of this compound on Mesenteric White Adipose Tissue in HFD-Fed Ldlr-/-.Leiden Mice
ParameterEffect of this compoundSignificance
Mesenteric White Adipose Tissue WeightSignificantly Attenuated IncreaseP < 0.05

Choline-Deficient Diet Models (e.g., Choline-Deficient L-Amino Acid-Defined Diet-Fed Mice)

No preclinical studies investigating the effects of this compound in choline-deficient diet models, such as the choline-deficient L-amino acid-defined diet-fed mice, were identified during the literature search for this article.

Assessment of Anti-Steatotic Effects

Preclinical investigations in a translational mouse model of diet-induced non-alcoholic steatohepatitis (NASH) have demonstrated the potential of this compound to mitigate hepatic steatosis. In a study utilizing Ldlr-/-.Leiden mice fed a high-fat diet (HFD), volixibat administration was associated with beneficial effects on liver health. Specifically, the highest dose of volixibat significantly attenuated the HFD-induced accumulation of hepatic triglycerides and cholesteryl esters. nih.gov

The non-alcoholic fatty liver disease activity score (NAS), a composite score of steatosis, lobular inflammation, and hepatocellular ballooning, was significantly lower in mice treated with volixibat compared to the HFD-fed control group. nih.gov These findings suggest a notable anti-steatotic effect of volixibat in a preclinical setting. The table below summarizes the key findings related to the anti-steatotic effects of volixibat in this animal model.

ParameterHigh-Fat Diet (HFD) ControlVolixibat-Treated (High Dose)Outcome
Hepatic TriglyceridesIncreasedSignificantly Attenuated IncreaseAnti-steatotic effect
Hepatic Cholesteryl EstersIncreasedSignificantly Attenuated IncreaseAnti-steatotic effect
Hepatocyte HypertrophyIncreasedSignificantly Attenuated IncreaseImprovement in liver cell morphology
NAFLD Activity Score (NAS)ElevatedSignificantly LowerOverall improvement in NASH pathology

This table is based on data from a preclinical study in Ldlr-/-.Leiden mice and illustrates the observed anti-steatotic effects of volixibat.

Hepatic Fibrosis Progression and ASBT Inhibition

However, it is important to note that a separate clinical study in adults with NASH was terminated due to a lack of efficacy, as volixibat did not demonstrate a liver-related therapeutic benefit in that patient population. nih.gov While preclinical findings were promising, they did not translate to significant anti-fibrotic or anti-steatotic effects in this human trial. nih.govmirumpharma.com

Investigations in Cholestatic Animal Models

Specific preclinical studies evaluating the efficacy of this compound in the Mdr2-/- (multidrug resistance protein 2 knockout) mouse model of cholestasis and sclerosing cholangitis have not been identified in the public domain. The Mdr2-/- mouse is a well-established genetic model that mimics many features of human primary sclerosing cholangitis, a cholestatic liver disease. While volixibat is currently under investigation in clinical trials for primary sclerosing cholangitis and primary biliary cholangitis, published preclinical data from this specific and relevant animal model are not available. mirumpharma.com

Molecular Phenotyping of Preclinical Responses to this compound

The molecular mechanisms underlying the preclinical effects of this compound have been explored through gene expression profiling in the Ldlr-/-.Leiden mouse model of NASH. nih.gov These investigations revealed that volixibat treatment reversed the inhibitory effects of a high-fat diet on key metabolic regulators in the liver. nih.gov

Gene profiling analysis demonstrated that volixibat influenced the expression of several important genes involved in lipid metabolism and insulin (B600854) signaling. Specifically, the expression of the following metabolic master regulators was positively impacted:

Peroxisome proliferator-activated receptor-γ coactivator-1β (PGC-1β): A key regulator of mitochondrial biogenesis and hepatic lipid metabolism.

Insulin receptor (Insr): Crucial for insulin signaling and glucose homeostasis.

Sterol regulatory element-binding transcription factor 2 (SREBF2): A central transcription factor in the regulation of cholesterol biosynthesis.

The reversal of the HFD-induced suppression of these genes suggests that volixibat's mechanism of action extends beyond the inhibition of the apical sodium-dependent bile acid transporter (ASBT) to the modulation of hepatic gene expression programs that are dysregulated in NASH. nih.gov

Furthermore, consistent with its mechanism of action as an ASBT inhibitor, volixibat administration led to a significant increase in the total amount of bile acids in the feces of treated animals. nih.gov This pharmacodynamic effect is a direct consequence of the inhibition of bile acid reabsorption in the intestine. In clinical studies involving healthy volunteers and patient populations, volixibat has also been shown to increase serum levels of 7-alpha-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis, and to decrease serum cholesterol levels, providing further evidence of its target engagement. nih.govhcplive.com

Molecular and Cellular Mechanisms of Volixibat Ammonium Action

Interactions with Nuclear Receptors and Transcription Factors

The primary mechanism of volixibat (B1684035) ammonium (B1175870), through the inhibition of the apical sodium-dependent bile acid transporter (ASBT), initiates a cascade of signaling events by altering the composition and signaling of the bile acid pool. This modulation directly and indirectly influences key nuclear receptors and transcription factors that are central to metabolic regulation.

Inhibition of ASBT by volixibat leads to complex and tissue-specific effects on Farnesoid X Receptor (FXR) signaling, a critical regulator of bile acid, lipid, and glucose homeostasis. nih.govnih.gov The increased flow of bile acids into the colon can lead to a shift in the composition of the bile acid pool within the liver. Some studies suggest this shift favors an increase in FXR agonistic bile acids, which could potentially activate hepatic FXR signaling. nih.gov Conversely, by reducing the reabsorption of bile acids in the ileum, ASBT inhibition can lead to decreased activation of intestinal FXR. nih.gov This is significant because intestinal FXR activation normally induces the release of fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans), which then travels to the liver to suppress bile acid synthesis. nih.gov Reduced ileal FXR activity can therefore contribute to the observed increase in hepatic bile acid production. nih.gov

The G protein-coupled bile acid receptor-1 (TGR5) is another key sensor for bile acids. frontiersin.org Unlike the nuclear receptor FXR, TGR5 is a cell surface receptor expressed in various tissues, including the liver's non-parenchymal cells and the intestine. nih.govfrontiersin.org By increasing the amount of bile acids that reach the colon, ASBT inhibition can lead to the activation of TGR5 signaling in this part of the gastrointestinal tract. nih.gov TGR5 activation has been linked to various metabolic benefits, including improved glucose homeostasis and anti-inflammatory effects. frontiersin.org The "spill-over" of bile acids into the colon and subsequent TGR5 activation is considered a potential mechanism through which ASBT inhibitors like volixibat may exert some of their therapeutic effects. nih.gov

Sterol Regulatory Element-Binding Transcription Factor 2 (SREBP-2) is a master transcriptional regulator of cholesterol synthesis. researchgate.net The primary mechanism of volixibat, which forces the liver to use cholesterol to synthesize new bile acids, directly impacts pathways regulated by SREBP-2. frontiersin.org Research in a NASH animal model demonstrated that volixibat reversed the inhibitory effect of a high-fat diet on SREBP-2. capes.gov.br This is consistent with the cellular response to lower intracellular cholesterol levels, which involves the activation of SREBP-2 to promote cholesterol uptake and synthesis. researchgate.net

Table 1: Summary of Volixibat Ammonium's Interactions with Nuclear Receptors and Transcription Factors

Receptor/Factor Effect of this compound/ASBT Inhibition Primary Mechanism
FXR Tissue-specific modulation (potential hepatic activation, ileal inhibition) Altered bile acid pool composition and reduced ileal bile acid concentration. nih.govnih.gov
TGR5 Potential for indirect activation, particularly in the colon Increased delivery of bile acids to the colon. nih.gov
PGC-1β Reversal of diet-induced inhibition Indirect, likely secondary to improved metabolic homeostasis. capes.gov.br
SREBP-2 Reversal of diet-induced inhibition Increased hepatic demand for cholesterol for bile acid synthesis. frontiersin.orgcapes.gov.br

Mitochondrial Biogenesis and Bioenergetics Modulation

Table 2: Potential Indirect Effects of this compound on Mitochondrial Biogenesis

Upstream Effector Effect of this compound Downstream Effect on Mitochondrial Biogenesis Supporting Rationale
TGR5 Indirect Activation Promotion TGR5 activation is linked to increased mitochondrial biogenesis. nih.govnih.gov
PGC-1β Upregulation Promotion PGC-1β is a key regulator of mitochondrial biogenesis. nih.govresearchgate.net

Hepatocyte Lipid Metabolism Regulation

This compound's primary mechanism of action directly targets pathways involved in hepatocyte lipid metabolism. By interrupting the enterohepatic circulation of bile acids, it compels the liver to upregulate de novo bile acid synthesis from cholesterol. frontiersin.org This increased consumption of hepatic cholesterol is a key mechanism for reducing cholesterol levels within the liver. capes.gov.br

In preclinical studies, specifically in a high-fat diet-fed mouse model, volixibat significantly attenuated the diet-induced increase in hepatic triglycerides and cholesteryl esters. capes.gov.br This lipid-lowering effect was associated with a reduction in the expression of key genes involved in lipid synthesis. nih.gov However, the translation of these findings to human patients with NASH has been challenging. A phase II clinical trial involving adults with NASH found that while volixibat treatment led to increased biomarkers of bile acid synthesis and decreased serum cholesterol, it did not significantly reduce the amount of fat in the liver or provide other liver-related therapeutic benefits. nih.gov This discrepancy highlights the complexity of liver fat metabolism and the potential differences between animal models and human disease. emory.eduresearchgate.net

Table 3: Research Findings on this compound and Hepatocyte Lipid Metabolism

Study Type Model Key Findings
  • Reduced expression of lipid synthesis genes. nih.gov | | Clinical Trial (Phase II) | Adults with NASH | - No significant reduction in liver fat. nih.gov
  • Increased serum markers of bile acid synthesis. nih.gov
  • Decreased serum total and LDL cholesterol. nih.gov |
  • Interplay with Gut Microbiota and Bile Acid Modifications

    This compound, as an apical sodium-dependent bile acid transporter (ASBT) inhibitor, fundamentally alters the enterohepatic circulation of bile acids. frontiersin.org By blocking their reabsorption in the terminal ileum, it significantly increases the concentration of bile acids in the distal small intestine and colon. frontiersin.orgmirumpharma.com This altered luminal environment creates a dynamic interplay with the resident gut microbiota, leading to significant modifications in the composition of the bile acid pool.

    The gut microbiota possesses extensive enzymatic capabilities, primarily through bile salt hydrolases (BSH) and hydroxysteroid dehydrogenases (HSDH), which catalyze the transformation of primary bile acids into secondary bile acids. biose.com Primary bile acids, such as cholic acid and chenodeoxycholic acid, are synthesized in the liver and conjugated with taurine (B1682933) or glycine. When their reabsorption is blocked by volixibat, they become more available substrates for microbial enzymes. researchgate.net Gut bacteria deconjugate these bile acids and then dehydroxylate them to form secondary bile acids like deoxycholic acid and lithocholic acid. biose.com

    This volixibat-induced shift in the gut's chemical milieu can, in turn, influence the composition and function of the gut microbiota itself. Bile acids are potent signaling molecules that can exert selective pressure on different bacterial populations due to their antimicrobial properties. The increased concentration and altered composition of the bile acid pool can favor the growth of bile acid-resistant bacteria while inhibiting more sensitive species. This modulation of the gut microbiome is a key downstream effect of ASBT inhibition. For instance, certain gut microbial species are known to produce ammonia (B1221849), and alterations in the microbiota could potentially impact ammonia metabolism. nih.govnih.gov The relationship between ASBT inhibition, the resulting changes in bile acid profiles, and the functional capacity of the gut microbiota is an area of ongoing investigation.

    Comparative Analysis with Other Bile Acid Modulators (e.g., FXR Agonists, Bile Acid Sequestrants)

    This compound modulates bile acid signaling through a distinct mechanism compared to other classes of drugs like Farnesoid X receptor (FXR) agonists and bile acid sequestrants. While all three classes impact bile acid homeostasis, their primary targets and molecular actions differ significantly.

    Bile Acid Sequestrants: This class of drugs, which includes cholestyramine and colesevelam, are non-absorbable polymers that bind bile acids directly in the intestinal lumen. nih.govwww.gov.je This physical sequestration prevents their reabsorption, leading to their excretion in feces. nih.gov Similar to ASBT inhibitors, this interruption of the enterohepatic circulation stimulates the liver to synthesize new bile acids from cholesterol to replenish the pool, which can lower serum LDL cholesterol. www.gov.jeverywellhealth.com However, sequestrants are generally non-specific and bind a wide range of bile acid species. nih.gov

    The following table provides a comparative analysis of these three classes of bile acid modulators:

    FeatureVolixibat (ASBT Inhibitor)Bile Acid SequestrantsFXR Agonists
    Primary Target Apical Sodium-dependent Bile Acid Transporter (ASBT/IBAT) in the terminal ileum. frontiersin.orgbusinesswire.comBile acids in the intestinal lumen. nih.govFarnesoid X Receptor (FXR), a nuclear receptor in liver and intestine. nih.govnih.gov
    Mechanism of Action Competitively inhibits the reabsorption of bile acids from the intestine. businesswire.comhcplive.comPhysically bind to bile acids, forming a non-absorbable complex that is excreted. nih.govDirectly bind to and activate FXR, regulating gene expression. nih.gov
    Effect on Bile Acid Reabsorption Decreased. frontiersin.orgDecreased. www.gov.jeNo direct effect on the transporter; indirectly influences the bile acid pool size.
    Effect on Hepatic Bile Acid Synthesis Increased (due to reduced negative feedback from returning bile acids). frontiersin.orgnih.govIncreased (due to depletion of the bile acid pool). www.gov.jeDecreased (via FGF19 signaling and direct hepatic FXR activation). frontiersin.orgnih.gov
    Primary Therapeutic Goal Reduce systemic bile acid load and pruritus in cholestatic diseases. hcplive.compbccompanion.comLower LDL cholesterol; manage bile acid diarrhea. www.gov.jeverywellhealth.comImprove liver histology in diseases like PBC and NASH; modulate metabolism. nih.gov

    Synthetic Pathways and Metabolite Research of Volixibat Ammonium

    Enzymatic Biotransformation Pathways and Identification of Metabolites

    In vitro studies utilizing human and hamster liver microsomes have indicated that the primary metabolic pathway for volixibat (B1684035) is stepwise N-demethylation. taylorandfrancis.com This process involves the removal of methyl groups from the dimethylamino moiety of the volixibat molecule. The enzymatic biotransformation is catalyzed by cytochrome P450 (CYP) enzymes present in the microsomes. taylorandfrancis.comnih.gov

    Further research has demonstrated that a fungal unspecific peroxygenase (UPO) from Marasmius rotula (MroUPO) can effectively mimic this metabolic process. taylorandfrancis.comnih.gov Incubation of volixibat with MroUPO yields the same N-demethylated metabolites as those observed in the microsomal studies. taylorandfrancis.com The identified metabolites are the mono-N-demethylated and the bis-N-demethylated derivatives of volixibat. taylorandfrancis.com

    During the enzymatic synthesis using MroUPO, N-formyl derivatives of both volixibat and the mono-N-demethylated metabolite have been identified as by-products. taylorandfrancis.com These N-formyl derivatives are believed to form via a second hydroxylation of the same methyl group, leading to an unstable geminal diol that subsequently releases water. taylorandfrancis.com These by-products can be further hydrolyzed to yield the respective N-demethylated metabolites. taylorandfrancis.com The proposed mechanism for this UPO-catalyzed N-demethylation proceeds through an unstable hemiaminal intermediate. taylorandfrancis.comresearchgate.net

    Table 1: Identified Metabolites of Volixibat from In Vitro Biotransformation

    Metabolite Name Description Pathway
    Mono-N-demethyl Volixibat One methyl group removed from the dimethylamino moiety. Primary Metabolic Pathway
    Bis-N-demethyl Volixibat Both methyl groups removed from the dimethylamino moiety. Primary Metabolic Pathway
    N-formyl Volixibat By-product of enzymatic synthesis. By-product Pathway
    N-formyl-N-demethyl Volixibat By-product of enzymatic synthesis. By-product Pathway

    Comparative Analysis of Enzymatic and Chemical Synthesis Routes for Metabolites

    The generation of volixibat metabolites for research purposes has been explored through both enzymatic and traditional chemical synthesis routes. These two approaches present significant differences in efficiency, complexity, and yield.

    The enzymatic synthesis using MroUPO offers a direct, one-pot conversion of volixibat to its N-demethylated metabolites. taylorandfrancis.com Through kinetically controlled approaches, this biocatalytic method can produce the mono-N-demethylated metabolite with a yield of 49% and the bis-N-demethylated metabolite with a yield of 66%. taylorandfrancis.com This method is notable for its high efficiency and specificity under mild reaction conditions. taylorandfrancis.comcsic.es

    Table 2: Comparative Yields of Bis-N-demethyl Volixibat Synthesis

    Synthesis Route Number of Steps Starting Material Overall Yield Reference
    Enzymatic (MroUPO) 1 (One-pot) Volixibat 66% taylorandfrancis.com
    Chemical 5 Volixibat Precursor 27% taylorandfrancis.com

    Implications of Metabolite Formation on Research Models

    The findings from metabolite research on volixibat present a noteworthy discrepancy between in vitro and in vivo models, which has significant implications for preclinical research.

    In vitro models, specifically human liver microsomes, clearly demonstrate that volixibat can be metabolized, primarily through N-demethylation. taylorandfrancis.com The ability to replicate this biotransformation using fungal peroxygenases further corroborates the potential for this metabolic pathway to occur. taylorandfrancis.comresearchgate.net These in vitro systems are standard tools used to predict the metabolic fate of new chemical entities in humans. evotec.comresearchgate.net

    However, a Phase 1 clinical study in healthy men using radiolabeled ([14C]) volixibat showed that the drug is minimally absorbed after oral administration and is almost exclusively excreted unchanged in the feces. ncats.ionih.govnih.gov In this human study, unchanged volixibat was the only radioactive component detected in feces, and no metabolites were found in blood or urine samples. ncats.ionih.gov

    This contrast highlights a critical consideration for drug development: while in vitro models are essential for identifying potential metabolic pathways, they may not always reflect the in vivo reality, especially for compounds with very low systemic absorption. In the case of volixibat, its limited absorption appears to be the primary factor preventing the metabolism observed in microsomal studies from occurring to any significant extent in the human body. Therefore, the relevance of these identified metabolites to the human in vivo situation is likely minimal. This underscores the importance of integrating data from both in vitro and in vivo studies to build a comprehensive understanding of a drug's disposition.

    Advanced Analytical Methodologies for Volixibat Ammonium and Bile Acid Profiling in Research

    High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Bile Acid Quantification

    High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as the gold standard for the detailed profiling and quantification of bile acids in various biological matrices. mirumpharma.combusinesswire.com This advanced analytical technique is crucial for understanding the pharmacodynamics of Volixibat (B1684035) ammonium (B1175870), an inhibitor of the apical sodium-dependent bile acid transporter (ASBT), which directly alters bile acid recirculation. plos.orgnih.gov The high sensitivity and specificity of LC-MS allow for the precise measurement of individual bile acid species, providing critical insights into the metabolic consequences of ASBT inhibition. mirumpharma.com

    Method Development and Validation for Biofluid and Tissue Analysis

    The development of robust LC-MS/MS methods for quantifying the complex array of bile acids in biofluids (serum, plasma) and tissues is a meticulous process. plos.orgnih.govbiospace.com A typical workflow enables the simultaneous quantification of numerous free, taurine-conjugated, and glycine-conjugated bile acids. plos.orgnih.gov

    Method validation ensures the reliability of the results and typically includes the following parameters:

    Linearity: The method demonstrates good linearity over a specified concentration range, often from 5 ng/mL to 5000 ng/mL, with high regression coefficients (r² > 0.99) for all analytes. mirumpharma.com

    Accuracy and Precision: Accuracy is generally expected to be within 85–115%. mirumpharma.com Both intra- and inter-assay imprecision should be low, typically below 10%, to ensure reproducibility. mirumpharma.com

    Recovery: The efficiency of extracting bile acids from the matrix is assessed, with recovery rates often ranging between 92–110%. mirumpharma.com

    Stability: The stability of bile acids is tested under various storage conditions (room temperature, 4°C, -20°C) and through multiple freeze-thaw cycles to ensure sample integrity. mirumpharma.com

    A simple protein precipitation step is often sufficient for sample preparation, making the workflow amenable to high-throughput analysis. plos.orgnih.gov These validated methods can be applied to samples from both human and various preclinical species, facilitating translational research. plos.orgnih.gov

    Table 1: Typical Validation Parameters for LC-MS/MS Bile Acid Quantification

    
    

    Role of Ammonium Formate (B1220265) and pH in Mobile Phase Optimization

    The composition of the mobile phase is a critical factor in achieving effective chromatographic separation of the structurally similar bile acid molecules. nih.govresearchgate.net Ammonium formate is a commonly used volatile buffer in LC-MS applications because of its compatibility with mass spectrometry. nih.govnih.gov

    The pH of the mobile phase and the concentration of ammonium ions significantly influence the retention behavior and ionization efficiency of bile acids. nih.govresearchgate.net Studies have shown that both acidity and ammonium levels in the mobile phase can reduce the electrospray ionization (ESI) efficiency of bile acids, particularly for unconjugated species. nih.gov The retention of taurine-conjugated bile acids can also be sensitive to the concentration of formic acid and ammonium in the mobile phase. nih.gov Therefore, careful optimization of the mobile phase, often involving a gradient of acetonitrile (B52724) in an aqueous solution containing a specific concentration of ammonium formate and an acid like formic acid, is essential to balance chromatographic resolution with ionization efficiency for a broad range of bile acid species. mirumpharma.comnih.gov

    Electrospray Ionization (ESI) and Mass Spectrometric Parameters

    Electrospray ionization (ESI) is the most common ionization technique for bile acid analysis, with the negative ion mode typically being preferred as it provides superior sensitivity for these acidic molecules. mirumpharma.comnih.gov The mass spectrometer is usually operated in the multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

    Optimization of ESI source parameters is crucial to achieve maximal signal response. mirumpharma.comnih.gov Key parameters that are fine-tuned include:

    Capillary Voltage: Typically set between 2.0 to 4.5 kV in negative mode. mirumpharma.comnih.gov

    Source Temperature: Maintained at a specific temperature, for example, 150°C. mirumpharma.com

    Desolvation Gas Temperature and Flow: High temperatures (e.g., 600°C) and flow rates (e.g., 1000 L/h) are used to facilitate the evaporation of the mobile phase. mirumpharma.com

    Cone Gas Flow: Optimized to aid in the desolvation process. mirumpharma.com

    Nebulizer Gas Pressure: Controls the formation of fine droplets at the ESI source. nih.gov

    Table 2: Example of ESI-MS/MS Parameters for Bile Acid Analysis

    
    

    Gene Expression Profiling (Transcriptomics) and Upstream Regulator Analysis

    Transcriptomics provides a powerful tool to elucidate the molecular mechanisms underlying the effects of Volixibat ammonium. By analyzing changes in gene expression in the liver, researchers can identify the pathways and regulatory networks modulated by ASBT inhibition. plos.orgnih.gov

    In a preclinical study using a mouse model of non-alcoholic steatohepatitis (NASH), liver gene profiling was performed to assess the impact of volixibat. plos.org The treatment was found to reverse the inhibitory effect of a high-fat diet on key metabolic master regulators. plos.org Specifically, the expression of genes such as peroxisome proliferator-activated receptor-γ coactivator-1β (PGC-1β), the insulin (B600854) receptor, and sterol regulatory element-binding transcription factor 2 (SREBF2) was beneficially modulated. plos.org

    Upstream regulator analysis, a bioinformatic technique, is used to identify the likely transcription factors and other molecules that cause the observed changes in gene expression. plos.org This analysis in the volixibat-treated mouse model indicated an increase in the expression of Cyp7a1, the gene encoding the rate-limiting enzyme in bile acid synthesis. plos.org This finding is consistent with the known mechanism of ASBT inhibitors, which block bile acid reuptake, leading to a compensatory increase in hepatic bile acid production from cholesterol. plos.orgnih.gov Other studies with ASBT inhibitors have similarly shown profound changes in the hepatic transcriptome, with upregulation of anti-inflammatory and anti-fibrogenic genes like Ppara and Igf1, and downregulation of pro-inflammatory genes such as Ccl2. nih.gov

    Histopathological Analysis of Liver Tissues in Preclinical Studies

    Histopathological evaluation of liver tissue is a cornerstone of preclinical research, providing direct visual evidence of a drug's effect on liver architecture and pathology. In studies involving Volixibat, liver histology is used to assess changes in key features of liver disease, such as steatosis, inflammation, hepatocyte ballooning, and fibrosis. plos.orgnih.govnih.gov

    In a 24-week study using high-fat diet-fed Ldlr-/-.Leiden mice, a model for NASH, volixibat treatment significantly attenuated the diet-induced increase in hepatocyte hypertrophy. plos.org This improvement was reflected in the Non-alcoholic Fatty Liver Disease Activity Score (NAS), which was significantly lower in mice treated with higher doses of volixibat compared to controls. plos.org However, in this particular model, significant fibrosis was not established at the 24-week time point, and thus no effect on fibrosis could be determined. plos.org

    A separate clinical trial in adults with NASH evaluated liver histology after 48 weeks of treatment. nih.govebi.ac.uk In an interim analysis, a greater proportion of participants receiving placebo (38.5%) met the primary endpoint of a ≥2-point reduction in NAS without worsening of fibrosis compared to those receiving volixibat (30.0%). nih.gov This suggests that in this human population, the mechanism of ASBT inhibition did not translate to a direct therapeutic benefit on liver histology. nih.gov

    Table 3: Summary of Histopathological Findings for Volixibat

    
    

    Biomarker Quantification for Bile Acid Synthesis and Metabolism (e.g., 7α-hydroxy-4-cholesten-3-one (C4))

    The quantification of specific biomarkers is essential for confirming the mechanism of action and assessing the pharmacodynamic effect of this compound. A key biomarker for bile acid synthesis is 7α-hydroxy-4-cholesten-3-one (C4). nih.govebi.ac.ukresearchgate.net C4 is a stable intermediate in the classical pathway of bile acid biosynthesis, and its plasma levels correlate with the activity of the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1). ebi.ac.ukresearchgate.net

    Inhibition of the ASBT by volixibat reduces the return of bile acids to the liver. This decrease in feedback inhibition stimulates the liver to synthesize more bile acids from cholesterol to replenish the pool, a process that is reflected by an increase in circulating C4 levels. nih.gov Therefore, measuring serum or plasma C4 provides a direct indication of target engagement for volixibat. nih.gov

    Clinical trials have consistently demonstrated this effect. In a Phase 2 study in adults with NASH, participants receiving any dose of volixibat showed a mean increase in serum C4 from baseline to week 24 (+38.5 ng/mL), providing clear evidence of on-target activity. nih.gov This increase in C4 is often accompanied by a decrease in serum low-density lipoprotein cholesterol, as cholesterol is increasingly utilized for bile acid synthesis. nih.gov The quantification of C4 is typically performed using a validated LC-MS/MS method, which offers the necessary sensitivity and specificity for this biomarker. ebi.ac.uk

    Future Directions and Emerging Research Avenues for Volixibat Ammonium

    Mechanistic Elucidation of Specific Metabolic Pathways (e.g., Mitochondrial Lipid Metabolism)

    While Volixibat's primary function is to block bile acid reuptake, research indicates it influences broader metabolic pathways. nih.gov A phase II study in adults with non-alcoholic steatohepatitis (NASH) provided evidence of target engagement by showing that Volixibat (B1684035) treatment led to an increase in serum 7-alpha-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis. nih.gov This was accompanied by dose-dependent decreases in serum total cholesterol and low-density lipoprotein cholesterol. nih.gov

    Preclinical research using the Ldlr-/-.Leiden mouse model, designed to mimic human-like metabolic disease, has offered further insights. nih.govnih.gov In these mice, a high-fat diet induced conditions such as obesity, steatosis, and inflammation; however, treatment with Volixibat at the highest dose significantly lessened the diet-induced increase in hepatocyte hypertrophy, as well as the accumulation of hepatic triglycerides and cholesteryl esters. nih.govnih.gov Furthermore, gene profiling analysis revealed that Volixibat reversed the high-fat diet's inhibitory effect on key metabolic regulators, including peroxisome proliferator-activated receptor-γ coactivator-1β, the insulin (B600854) receptor, and sterol regulatory element-binding transcription factor 2. nih.gov These findings suggest that ASBT inhibition with Volixibat may have beneficial effects on the physiological and metabolic aspects of NASH pathophysiology. nih.gov Although the study in human NASH patients was ultimately terminated for lack of efficacy on liver histology, the observed changes in biomarkers confirm an influence on lipid and cholesterol metabolism that warrants further mechanistic exploration. nih.gov

    Table 1: Observed Metabolic Effects of Volixibat in Preclinical Research

    ParameterModelObserved Effect of VolixibatReference
    Hepatocyte HypertrophyLdlr-/-.Leiden Mice (HFD)Attenuated nih.govnih.gov
    Hepatic TriglyceridesLdlr-/-.Leiden Mice (HFD)Attenuated nih.govnih.gov
    Hepatic Cholesteryl EstersLdlr-/-.Leiden Mice (HFD)Attenuated nih.govnih.gov
    Mesenteric White Adipose TissueLdlr-/-.Leiden Mice (HFD)Attenuated nih.gov
    Gene Expression (Metabolic Regulators)Ldlr-/-.Leiden Mice (HFD)Reversed HFD-induced inhibition nih.gov

    Long-Term Preclinical Studies and Translational Research Models

    The evaluation of ASBT inhibitors like Volixibat has been supported by various translational research models that aim to replicate human cholestatic and metabolic diseases. nih.govnih.gov These models are crucial for understanding the drug's mechanism and predicting its effects in patients. For instance, a study on the ASBT inhibitor A3907 utilized Mdr2−/− mice, a model for cholestatic liver disease, to demonstrate that inhibition of intestinal and biliary ASBT could reverse increased plasma bile acid levels. nih.gov The same study also used a model of obstructive cholestasis (bile duct ligation, or BDL) to investigate the novel mechanism of renal ASBT inhibition. nih.gov

    Similarly, the Ldlr-/-.Leiden mouse fed a high-fat diet serves as a key translational model for non-alcoholic fatty liver disease (NAFLD) and NASH. nih.govnih.gov A study with Volixibat in this model was conducted in parallel with a phase 2 clinical trial in NASH patients, allowing for direct comparison and elucidation of its effects on metabolic components of the disease. nih.gov Another important model involves the use of ASBT-deficient (ASBT knockout) mice subjected to BDL, which simulates chronic systemic ASBT inhibition and helps to assess its potential to protect against liver damage in obstructive cholestasis. nih.gov These preclinical studies have been foundational, with reports indicating that no concerning toxicities were seen in animal studies of Volixibat, establishing large safety margins between animal and proposed human doses. clinicaltrials.gov

    Table 2: Preclinical and Translational Models for ASBT Inhibitor Research

    Animal ModelDisease/Condition ModeledApplication in ASBT Inhibitor ResearchReference
    Ldlr-/-.Leiden Mice (on high-fat diet)NAFLD/NASHInvestigating effects on metabolic aspects and liver components. nih.govnih.gov
    Mdr2-/- MiceCholestatic Liver DiseaseEvaluating efficacy in reducing bile acid load and liver injury. nih.gov
    Bile Duct Ligation (BDL) Mice/RatsObstructive CholestasisAssessing impact on renal bile acid clearance and liver protection. nih.govpappas-capital.com
    ASBT Knockout (KO) MiceChronic Systemic ASBT InhibitionStudying long-term effects on bile salt pool size and renal excretion. nih.gov

    Gut Microbiota-Bile Acid Axis Research in the Context of ASBT Inhibition

    The interplay between the gut microbiota and bile acids, known as the gut microbiota-bile acid axis, is a critical area of research for understanding the full impact of ASBT inhibition. frontiersin.orgnih.gov This relationship is bidirectional: the gut microbiota metabolizes primary bile acids into secondary bile acids, and in turn, bile acids shape the composition of the gut microbiota. mdpi.combiose.com By inhibiting ASBT, Volixibat increases the amount of bile acids that pass into the colon, which can significantly alter the gut microbial environment. mirumpharma.com

    Research has shown that under normal physiological conditions, the gut microbiota can suppress the expression of ASBT. nih.gov Attenuation of the gut microbiota with antibiotics, for example, leads to increased ASBT expression and enhanced intestinal bile acid absorption. nih.gov This highlights the delicate balance maintained by the microbiota in regulating bile acid homeostasis. Disruption of this axis is implicated in the progression of liver fibrosis and other chronic liver diseases. frontiersin.orgresearchgate.netresearchgate.net Therefore, a key future research direction is to investigate how the altered bile acid profile in the colon, induced by Volixibat, modulates the gut microbiota and how these microbial changes contribute to the therapeutic effects or potential side effects of the drug. nih.gov This could lead to strategies that combine ASBT inhibition with microbiome-modulating therapies to enhance clinical outcomes. frontiersin.org

    Development of Novel Preclinical Models for Cholestatic Conditions

    Advancing the treatment of cholestatic diseases requires the continuous development and refinement of preclinical models that can accurately predict clinical efficacy. nih.gov While models like the Mdr2-/- mouse and BDL mouse are well-established, novel applications of these models are providing deeper insights into the mechanisms of ASBT inhibitors. nih.gov For example, the use of BDL in mice has been instrumental in demonstrating that a systemically available ASBT inhibitor can ameliorate obstructive cholestasis by enhancing renal bile acid clearance—a mechanism that would not be captured by an inhibitor acting only in the intestine. nih.gov

    Investigation of Volixibat Ammonium's Role in Modulating Disease Progression Beyond Initial Targets

    Emerging evidence suggests that the effects of Volixibat may extend beyond its primary target of reducing serum bile acids and pruritus. hcplive.comhcplive.com Preclinical studies have already pointed to broader metabolic consequences, such as the attenuation of mesenteric white adipose tissue weight in a mouse model of NASH, indicating an influence on fat distribution and energy metabolism. nih.gov

    More compellingly, recent clinical trial data has highlighted potential benefits on other significant symptoms of cholestatic liver disease. hcplive.comhcplive.com An interim analysis of the Phase 2b VANTAGE study in patients with primary biliary cholangitis (PBC) showed that in addition to a statistically significant improvement in pruritus, patients treated with Volixibat experienced a significant improvement in fatigue compared to placebo. hcplive.comhcplive.com Fatigue is a prevalent and burdensome symptom in PBC, and this finding suggests that Volixibat may modulate systemic pathways related to this aspect of the disease. Similarly, interim results from the VISTAS study in primary sclerosing cholangitis (PSC) met the predefined thresholds for efficacy to continue the study. hcplive.comcrohnscolitisfoundation.org Investigating the mechanisms behind these broader effects, such as the impact on inflammatory signaling or metabolic regulation, represents a key avenue for future research. researchgate.netmdpi.com Understanding how Volixibat modulates these aspects of disease progression could unlock its potential for improving a wider range of clinical outcomes for patients with cholestatic liver diseases.

    Q & A

    Q. Q1. What is the primary mechanism of action of volixibat ammonium in cholestatic and metabolic liver diseases?

    this compound is a potent inhibitor of the ileal bile acid transporter (IBAT/ASBT), which blocks the reabsorption of bile acids in the distal ileum. This increases fecal bile acid excretion, reducing systemic bile acid levels and hepatic overload. Preclinical studies in Ldlr-/-.Leiden mice fed a high-fat diet demonstrated that volixibat significantly lowered hepatic triglycerides, cholesterol esters, and improved metabolic regulators like PPAR-γ coactivators and insulin receptor activity . Clinical trials confirmed this mechanism via fecal bile acid excretion as a pharmacodynamic marker .

    Q. Q2. How is volixibat’s pharmacokinetic profile characterized in preclinical and clinical studies?

    Volixibat exhibits minimal systemic absorption. A Phase 1 study in healthy males showed plasma concentrations of <0.179 ng/mL after a 50 mg dose, with 92.3% excreted unchanged in feces within 6 days. No significant radioactivity was detected in blood or urine, confirming its localized action in the gastrointestinal tract . Researchers should prioritize fecal sampling and bile acid quantification in study designs to assess target engagement.

    Q. Q3. What experimental models are most relevant for studying volixibat’s efficacy in non-alcoholic steatohepatitis (NASH)?

    The Ldlr-/-.Leiden mouse model on a high-fat diet is validated for NASH research with volixibat. Key endpoints include liver histology (e.g., NAS score reduction), lipidomics (hepatic triglycerides/cholesterol esters), and metabolic markers (e.g., 7αC4 for bile acid synthesis). Genome-wide analysis of pathways like cholesterol regulation and insulin signaling is recommended to capture mechanistic insights .

    Advanced Research Questions

    Q. Q4. How should researchers address discrepancies in volixibat’s efficacy between preclinical and clinical outcomes?

    While preclinical studies in mice showed significant reductions in hepatic steatosis and inflammation , clinical trials in humans reported mixed outcomes. For example, the OHANA trial in intrahepatic cholestasis of pregnancy was discontinued due to enrollment challenges, despite preliminary reductions in serum bile acids . To reconcile these differences:

    • Species-Specific Factors : Mice lack certain human bile acid transporters, necessitating cross-validation in human organoids or transgenic models.
    • Endpoint Selection : Prioritize patient-reported outcomes (e.g., pruritus via Adult ItchRO scale) alongside biochemical markers (e.g., serum bile acids) .
    • Dose Optimization : Clinical trials use 20 mg twice daily, but preclinical models may require weight-adjusted dosing to match human exposure .

    Q. Q5. What methodological considerations are critical for designing Phase 2b/3 trials for volixibat in primary biliary cholangitis (PBC)?

    The VANTAGE trial (NCT2024) provides a template:

    • Blinding and Interim Analyses : Use independent data review committees to assess predefined efficacy/safety thresholds without unblinding sponsors .
    • Inclusion Criteria : Focus on patients with moderate-to-severe pruritus (baseline ItchRO ≥4) and elevated serum bile acids (>40 μM).
    • Safety Monitoring : Gastrointestinal events (e.g., diarrhea) are common but manageable; protocol should include dose holds for severe cases .

    Q. Q6. How can researchers analyze contradictory data on volixibat’s impact on lipid metabolism?

    In mice, volixibat reduced LDL cholesterol via bile acid diversion , but human trials reported no significant lipid changes. To resolve this:

    • Metabolomic Profiling : Use LC-MS/MS to quantify fecal bile acid subspecies (e.g., taurochenodeoxycholate) and correlate with lipid panels.
    • Genetic Stratification : Subgroup analyses by CYP7A1 polymorphisms may identify patients with enhanced bile acid synthesis responses .
    • Temporal Dynamics : Collect longitudinal data, as lipid effects may manifest later than pruritus relief.

    Translational and Methodological Challenges

    Q. Q7. What are the limitations of current biomarkers for assessing volixibat’s target engagement?

    While fecal bile acid excretion is a validated marker, it does not fully capture intrahepatic bile acid dynamics. Complementary approaches include:

    • Serum 7αC4 : Reflects bile acid synthesis rates but may be confounded by circadian rhythms.
    • Hepatic MRI-PDFF : Quantifies steatosis reduction but lacks specificity for bile acid-mediated effects.
    • FGF19 Assays : Elevated FGF19 levels correlate with IBAT inhibition but require standardization across labs .

    Q. Q8. How can researchers optimize dosing regimens to balance efficacy and tolerability?

    Phase 1 data suggest that doses >20 mg twice daily increase gastrointestinal adverse events (AEs) without enhancing efficacy. Strategies include:

    • Titration Protocols : Start with 10 mg twice daily for 2 weeks before escalating.
    • Patient Diaries : Track AE onset/duration to identify subpopulations with better tolerance .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.